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Compound of Interest

Compound Name: N-Benzylideneaniline

Cat. No.: B3420153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-
benzylideneaniline, a key Schiff base intermediate in various chemical syntheses. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-

visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for N-Benzylideneaniline is C₁₃H₁₁N, with a molecular weight of 181.24

g/mol .[1] Its spectroscopic data provides key insights into its molecular structure and electronic

properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for N-benzylideneaniline are summarized below.

Table 1: ¹H NMR Spectroscopic Data for N-Benzylideneaniline
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Chemical Shift (δ)
ppm

Multiplicity Assignment Solvent

8.44 s
1H, -CH=N- (Imine

proton)
CDCl₃

7.92-7.87 m 2H, Aromatic protons CDCl₃

7.49-7.43 m 3H, Aromatic protons CDCl₃

7.41-7.34 m 2H, Aromatic protons CDCl₃

7.26-7.20 m 3H, Aromatic protons CDCl₃

10.0 s
1H, -CH=N- (Imine

proton)
DMSO

Data sourced from references[2][3].

Table 2: ¹³C NMR Spectroscopic Data for N-Benzylideneaniline

Chemical Shift (δ) ppm Assignment Solvent

160.4 -CH=N- (Imine carbon) CDCl₃

152.1 Aromatic C CDCl₃

136.2 Aromatic C CDCl₃

131.3 Aromatic C CDCl₃

129.1 Aromatic C CDCl₃

128.8 Aromatic C CDCl₃

125.9 Aromatic C CDCl₃

120.8 Aromatic C CDCl₃

193.8 -CH=N- (Imine carbon) DMSO

Data sourced from references[2][3].
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for N-Benzylideneaniline

Wavenumber (cm⁻¹) Intensity Assignment

1625-1628 Strong C=N stretch (Imine)

3060 Medium Aromatic C-H stretch

1579 Strong Aromatic C=C stretch

1191 Medium Ar-N stretch

690 Strong C-H out-of-plane bend

Data sourced from references[4].

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: UV-Vis Spectroscopic Data for N-Benzylideneaniline

λmax (nm)
Molar Absorptivity
(ε)

Electronic
Transition

Solvent

360 Not specified n-π* and π-π* DMSO

Data sourced from reference[4].

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented above.
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Synthesis of N-Benzylideneaniline
N-Benzylideneaniline can be synthesized via the condensation reaction of benzaldehyde and

aniline.[4]

Materials:

Benzaldehyde

Aniline

Ethanol

Round-bottom flask

Reflux condenser

Stirring apparatus

Procedure:

In a round-bottom flask, mix equimolar amounts of benzaldehyde and aniline.

Add a minimal amount of ethanol to dissolve the reactants.

Heat the mixture to reflux for 2-4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product, N-benzylideneaniline, will crystallize out of the solution.

Collect the crystals by filtration and wash with cold ethanol.

Recrystallize the product from ethanol to obtain pure N-benzylideneaniline.

NMR Spectroscopy
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Instrumentation:

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of purified N-benzylideneaniline in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse experiment (zg30 or similar).

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) is used

as an internal standard.

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30 or similar).

Spectral Width: Approximately 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Referencing: The solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) is used as an

internal standard.

FT-IR Spectroscopy
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Instrumentation:

A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry, purified N-benzylideneaniline with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental interferences.

UV-Vis Spectroscopy
Instrumentation:

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of N-benzylideneaniline in a UV-grade solvent (e.g., dimethyl

sulfoxide - DMSO or ethanol) of a known concentration (e.g., 1x10⁻³ M).

From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) in the same solvent. The

absorbance of this solution should ideally be between 0.1 and 1.0.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.
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Fill a second quartz cuvette with the prepared N-benzylideneaniline solution.

Place both cuvettes in the spectrophotometer.

Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm, to

identify the wavelength of maximum absorbance (λmax).

Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and a simplified

representation of the synthesis pathway.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of N-benzylideneaniline.
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Synthesis of N-Benzylideneaniline
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Caption: Simplified reaction pathway for the synthesis of N-benzylideneaniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b3420153?utm_src=pdf-body-img
https://www.benchchem.com/product/b3420153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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